(S)-Tamsulosin-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tamsulosin is a medication used to treat symptomatic benign prostatic hyperplasia and to assist in the passage of kidney stones. Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .

Synthesis Analysis

The synthesis of compounds like Tamsulosin often involves complex organic chemistry reactions. For example, the synthesis of Levobupivacaine Hydrochloride was optimized and improved, and a comprehensive exploration of critical industrial-scale production details was conducted .Molecular Structure Analysis

The molecular structure of compounds can be analyzed using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical stability of compounds in different conditions can be analyzed using techniques like high-performance liquid chromatography (HPLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For example, the properties of Metformin Hydrochloride were reviewed, including its physical and chemical properties .Scientific Research Applications

Vascular Effects and α1‐Adrenergic Receptor Antagonism

(S)-Tamsulosin-d3 Hydrochloride, primarily known for its selective antagonism of α1A‐adrenergic receptors, has been extensively studied for its vascular effects in humans. Research indicates that both recommended and higher doses of the drug exhibit α1‐adrenergic receptor antagonistic activity against blood vessels, highlighting its potential application in vascular studies and therapies (Harada et al., 2000).

Analytical Methodologies and Drug Development

The development and optimization of analytical methodologies for the determination of (S)-Tamsulosin-d3 Hydrochloride in different matrices form a significant part of the scientific research surrounding this compound. Various spectrophotometric, chromatographic, and electroanalytical methods have been developed and compared, emphasizing the drug's clinical importance, particularly concerning benign prostatic hyperplasia. This breadth of analytical techniques underpins the drug's role in research and development within pharmaceutical sciences (Shrivastava & Aggrawal, 2013).

Structural Analysis and Characterization

The detailed structural analysis of (S)-Tamsulosin-d3 Hydrochloride has been a subject of interest, with studies utilizing synchrotron X-ray powder diffraction data and density functional techniques. The crystal structure elucidation offers in-depth insight into the molecular configuration and intermolecular interactions of the compound, paving the way for advanced material sciences and pharmaceutical formulation research (Patel et al., 2021).

Pharmacogenetics and Personalized Medicine

Research in pharmacogenetics has highlighted the variability in the efficacy of (S)-Tamsulosin-d3 Hydrochloride among individuals, with genome-wide association studies pointing to specific genetic factors that regulate its pharmacokinetics. This line of research is vital in understanding the drug's behavior in different individuals, contributing to the field of personalized medicine and therapeutic optimization (Takata et al., 2012).

Formulation and Drug Delivery Systems

The design and development of novel oral controlled delivery systems for (S)-Tamsulosin-d3 Hydrochloride have been a focal point in pharmaceutical research. Utilizing various polymers and formulation techniques, researchers aim to optimize the release profiles of the drug, thereby enhancing therapeutic efficacy and patient compliance. Such studies are crucial in advancing drug delivery systems and improving treatment regimens (Kim et al., 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

(S)-Tamsulosin-d3 Hydrochloride primarily targets the alpha 1A-adrenoreceptors in the prostate . These receptors play a crucial role in mediating smooth muscle tone in the prostate .

Mode of Action

The compound acts as an antagonist of alpha 1A-adrenoreceptors . By blocking these receptors, it leads to the relaxation of smooth muscle in the bladder neck and prostate . This interaction results in an improvement of urine flow and decreased symptoms of Benign Prostatic Hyperplasia (BPH) .

Biochemical Pathways

It is known that the antagonistic action on alpha 1a-adrenoreceptors disrupts the normal function of these receptors, leading to the relaxation of smooth muscle in the prostate and bladder neck . This could potentially affect various downstream effects related to urinary function and BPH symptoms.

Pharmacokinetics

The pharmacokinetics of (S)-Tamsulosin-d3 Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed to a significant extent, with a distribution volume of 16 L . The compound undergoes extensive hepatic metabolism via CYP3A4 and 2D6, and its metabolites undergo extensive conjugation to glucuronide or sulfate . It is excreted primarily in urine (76%, with less than 10% as unchanged drug) and feces (21%) . The time to peak concentration when fasting is 4 to 5 hours, and with food, it is 6 to 7 hours . The elimination half-life in healthy volunteers is 9 to 13 hours .

Result of Action

The molecular and cellular effects of (S)-Tamsulosin-d3 Hydrochloride’s action primarily involve the relaxation of smooth muscle in the bladder neck and prostate . This results in improved urine flow and decreased symptoms of BPH .

Action Environment

The action, efficacy, and stability of (S)-Tamsulosin-d3 Hydrochloride can be influenced by various environmental factors. For instance, the presence of food can delay the time to peak concentration . Additionally, factors such as the patient’s age, liver function, and potential interactions with other medications can also influence the compound’s action and efficacy.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Tamsulosin-d3 Hydrochloride involves the conversion of commercially available starting materials to the final product through multiple reactions.", "Starting Materials": ["(S)-Tamsulosin-d3", "Sodium hydride", "Ethyl 4-chloro-3-oxobutanoate", "Ethyl 4-hydroxy-3-methoxybenzoate", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol"], "Reaction": ["Step 1: Deprotonation of ethyl 4-chloro-3-oxobutanoate with sodium hydride in diethyl ether to form the corresponding enolate.", "Step 2: Addition of the enolate to ethyl 4-hydroxy-3-methoxybenzoate to form the intermediate product.", "Step 3: Reduction of the intermediate product with sodium borohydride in methanol to form the alcohol intermediate.", "Step 4: Protection of the alcohol intermediate with TBDMS chloride in pyridine to form the TBDMS ether intermediate.", "Step 5: Conversion of the TBDMS ether intermediate to the corresponding tosylate intermediate with tosyl chloride in pyridine.", "Step 6: Reaction of the tosylate intermediate with (S)-Tamsulosin-d3 in the presence of sodium bicarbonate in acetonitrile to form the final product, (S)-Tamsulosin-d3 Hydrochloride."] } | |

CAS RN |

1217687-82-5 |

Product Name |

(S)-Tamsulosin-d3 Hydrochloride |

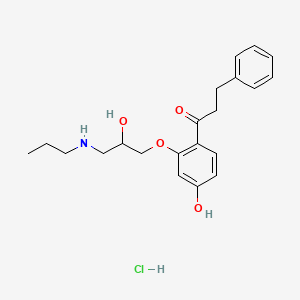

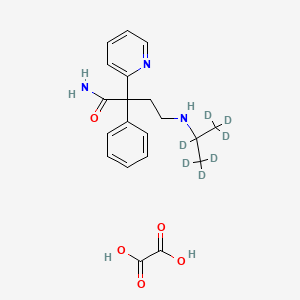

Molecular Formula |

C20H29ClN2O5S |

Molecular Weight |

447.989 |

IUPAC Name |

2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3; |

InChI Key |

ZZIZZTHXZRDOFM-ANZOVPRHSA-N |

SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |

synonyms |

5-[(2S)-2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; (+)-LY 253352-d3; (+)-YM 617-d3; S-(+)-YM 12617-d3; YM 12617-2-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)